
Methoxy indanone
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Description
Methoxy indanone refers to a class of organic compounds derived from the indanone core structure (a bicyclic system comprising a benzene ring fused to a ketone-containing cyclopentane ring) substituted with one or more methoxy (-OCH₃) groups. These compounds are synthesized via condensation reactions of substituted benzaldehydes with indanone precursors under acidic or basic conditions, followed by purification via techniques such as recrystallization, chromatography, and spectroscopic characterization (¹H/¹³C NMR, HRMS) . For example, 2-benzylidene-1-indanone derivatives with methoxy substituents (e.g., 4-methoxy, 5-methoxy) are synthesized using 3- or 4-hydroxybenzaldehyde precursors in acetic acid or HCl-mediated reactions .
Methoxy indanones exhibit diverse applications:
- Medicinal Chemistry: They serve as scaffolds for anticancer agents (e.g., tubulin polymerization inhibitors) and COX-2 inhibitors, with methoxy groups enhancing target binding via hydrogen bonding .
- Organic Synthesis: They act as intermediates for fluorinated naphthols, indolizidines, and quinoline derivatives .
- Material Science: Derivatives like 6-methoxy-1-indanone are studied for their thermodynamic stability and energetic contributions in biomass degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methoxy-substituted indanones, and how can their purity be validated?
- Methodological Answer : The solvent-free Claisen–Schmidt condensation is a green chemistry approach for synthesizing methoxy indanone derivatives (e.g., (E)-2-(3,5-dimethoxybenzylidene)indan-1-one). This method minimizes toxic waste and simplifies product isolation . Post-synthesis, purity can be validated via X-ray crystallography (using SHELX software for refinement ) and techniques like HPLC or NMR. Recrystallization in ethanol yields ~56% purity, with structural deviations (e.g., methoxy group planarity) quantified using crystallographic data .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 2.54° between indanone and benzene rings in (E)-2-(3,5-dimethoxybenzylidene)indan-1-one ).
- NMR : Assign methoxy proton signals (δ ~3.8–4.0 ppm) and confirm substitution patterns.
- DFT calculations : Validate experimental geometries and electronic properties .
Q. How can methoxy indanones be utilized in kinetic studies of biocatalyzed reactions?
- Methodological Answer : Methoxy indanones serve as substrates to study substituent effects on reaction kinetics. For example, monitor oxidation rates using UV-Vis spectroscopy or HPLC, comparing methoxy vs. methyl substituents. The electron-donating methoxy group alters activation barriers, which can be correlated with Hammett parameters .
Advanced Research Questions
Q. How do computational and experimental enthalpy values compare for methoxy-substituted indanones, and what do these discrepancies imply?
- Methodological Answer : Enthalpic differences (ΔfHm(g)) between computational (DFT) and experimental data arise from approximations in solvation models or vibrational contributions. For example, methoxy groups in 1-indanone show deviations of ~5–10 kJ/mol compared to benzene derivatives. Calibrate computational methods using high-resolution calorimetry data to improve predictive accuracy .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for methoxy indanones in pharmacological studies?
- Methodological Answer : SAR inconsistencies often stem from substituent positioning (e.g., 4- vs. 5-methoxy). Address this by:
Synthesizing positional isomers (e.g., 4-, 5-, 6-methoxy indanones ).
Performing molecular docking (e.g., ACE2/Mpro inhibition assays ) to map binding interactions.
Validating with in vitro assays (e.g., IC50 measurements under standardized pH/temperature conditions).
Q. How do π-stacking interactions in this compound crystals influence their supramolecular assembly?
- Methodological Answer : X-ray data reveal π-stacking distances (e.g., 3.4–3.8 Å) along the b-axis in (E)-2-(3,5-dimethoxybenzylidene)indan-1-one crystals. Quantify stacking energy via DFT-D3 dispersion corrections and correlate with solubility/melting points. These interactions are critical for designing crystalline materials with tailored mechanical properties .
Q. What role does substituent position play in modulating the thermodynamic stability of methoxy indanones?
- Methodological Answer : Compare enthalpic increments (ΔΔfH) for methoxy substitution in 1-indanone vs. benzene/anthracene. For example, methoxy groups in 1-indanone reduce stability by ~15 kJ/mol due to ring strain, while benzene derivatives show minimal effects. Use thermogravimetric analysis (TGA) and DSC to validate computational predictions .
Q. Key Methodological Recommendations
- Synthesis : Prioritize solvent-free or green chemistry routes to enhance sustainability .
- Characterization : Combine crystallography (SHELX-refined ) with DFT for robust structural validation.
- Computational Modeling : Calibrate enthalpy predictions using experimental TGA/DSC data .
- Pharmacological Testing : Use isomer libraries and docking studies to resolve SAR ambiguities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl-Substituted Indanones
Methyl groups (-CH₃) and methoxy groups (-OCH₃) differ significantly in their electronic and steric effects:
- Thermodynamic Stability: Methyl-substituted indanones (e.g., 2-methyl-1-indanone) exhibit lower enthalpies of formation (ΔfH°(g) = −215.3 kJ·mol⁻¹) compared to methoxy-substituted analogues (e.g., 4-methoxy-1-indanone, ΔfH°(g) = −317.5 kJ·mol⁻¹), indicating greater stabilization via resonance and dipole interactions in methoxy derivatives .
- Conformational Flexibility: Methoxy groups introduce steric hindrance and rotational barriers. For example, 5,6-dimethoxy-1-indanone adopts four stable conformers, while methylated analogues like 6-methyl-1-indanone show fewer conformational states .
Chalcones and Arylidene Indanones
Chalcones (α,β-unsaturated ketones) and arylidene indanones share structural similarities but differ in bioactivity:
- Anticancer Activity: Methoxy-substituted arylidene indanones (e.g., compound 19b) inhibit tubulin polymerization (IC₅₀ = 0.010 µM against MCF-7 breast cancer cells), outperforming chalcones (e.g., 19e, IC₅₀ = 30 nM for NO inhibition) in target specificity .
- Selectivity: Methoxy groups in indanones enhance binding to colchicine sites on tubulin, whereas chalcones with trimethoxy benzene moieties show broader but less selective activity .
Anticancer Potency
Methoxy indanones demonstrate superior cytotoxicity and selectivity compared to non-methoxy analogues. For instance, replacing methoxy with chlorine in COX-2 inhibitors reduces activity by 50%, highlighting the critical role of hydrogen bonding via the methoxy oxygen .
Neuroprotective Effects
Methoxy-substituted xanthones (e.g., 1,5,8-trihydroxy-3-methoxy-xanthone) reduce oxidative stress in cerebral ischemia-reperfusion models by elevating SOD and GSH-Px activity (p < 0.05 vs. model group), whereas non-methoxy xanthones show weaker effects .
Thermodynamic and Energetic Properties
Methoxy groups contribute greater enthalpic stabilization (−179.4 kJ·mol⁻¹) than methyl groups (−116.9 kJ·mol⁻¹) when substituted into aromatic systems .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9H,6H2,1H3 |
InChI Key |
WFKQFRZHHKCZFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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